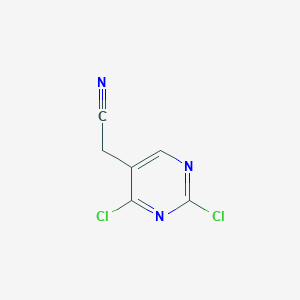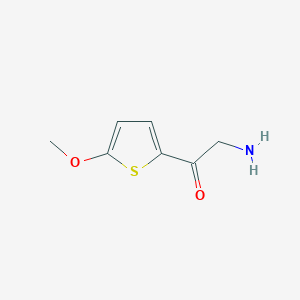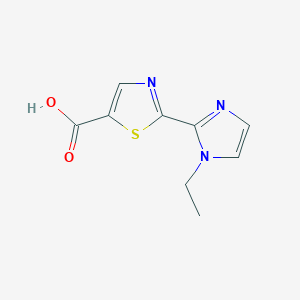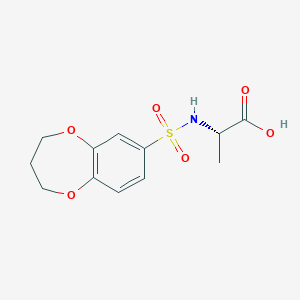![molecular formula C11H21NO B13176590 [8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13176590.png)
[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[8-(Propan-2-yl)-8-azabicyclo[321]octan-3-yl]methanol is a chemical compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of the scaffold, which is crucial for the synthesis of tropane alkaloids . This process often starts with an acyclic starting material that contains the required stereochemical information, allowing for the stereocontrolled formation of the bicyclic scaffold.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions and other catalytic processes may be employed to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol has significant potential in various scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of several target molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: The compound’s potential as a drug candidate is being explored due to its biological activity and structural features.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but its structure suggests potential interactions with neurotransmitter systems and other biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tropane Alkaloids: These compounds share the azabicyclo[3.2.1]octane scaffold and display a wide array of biological activities.
2-Azabicyclo[3.2.1]octane: This compound is structurally similar and has significant potential in drug discovery.
Uniqueness
[8-(Propan-2-yl)-8-azabicyclo[321]octan-3-yl]methanol is unique due to its specific substituents and stereochemistry, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl)methanol |
InChI |
InChI=1S/C11H21NO/c1-8(2)12-10-3-4-11(12)6-9(5-10)7-13/h8-11,13H,3-7H2,1-2H3 |
Clave InChI |
SSWVNXRHXBBBRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2CCC1CC(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


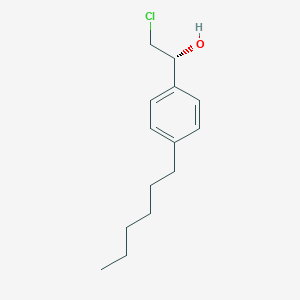
![2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)


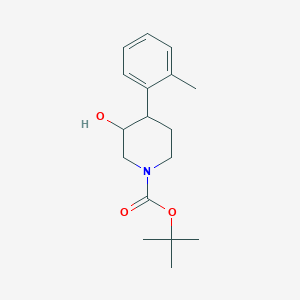
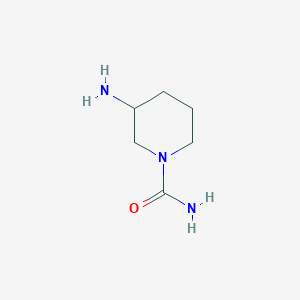
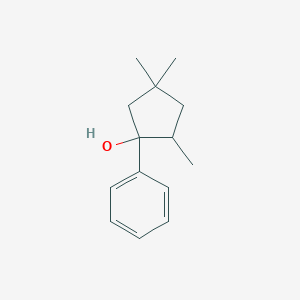

![2-[2-(2,6-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13176540.png)
